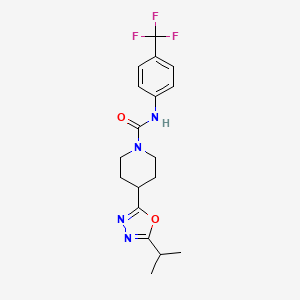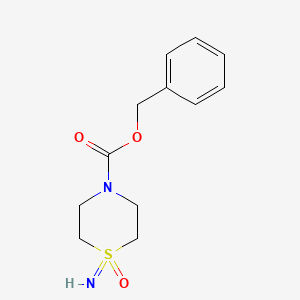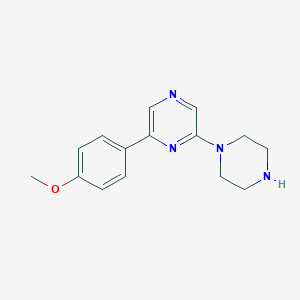
2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine” likely contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The methoxyphenyl group could potentially contribute to the compound’s binding affinity to certain biological targets .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . Computational methods like Density Functional Theory (DFT) could also be used to predict the molecular structure .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions. For instance, the piperazine ring could undergo reactions with acids or bases, and the methoxy group could be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Computational methods could provide some predictions .Aplicaciones Científicas De Investigación
Therapeutic Potential and Drug Design
Pharmacophoric Importance of Piperazine Derivatives:
- Piperazine, a significant heterocycle in drug design, is recognized in various therapeutic drugs such as antipsychotic, antihistamine, and antidepressant. The piperazine nucleus is a vital moiety in drug development due to its incorporation in drugs with diverse pharmacological activities. Modification of the piperazine ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules (Rathi et al., 2016).
DNA Interaction and Drug Design:
- Compounds like Hoechst 33258, which shares a structural resemblance with 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine, are known to bind strongly to DNA's minor groove, especially in AT-rich sequences. These compounds are used for DNA staining due to their ability to enter cells readily. The insights from these compounds are crucial for understanding DNA sequence recognition and binding, providing a foundation for rational drug design (Issar & Kakkar, 2013).
Role in Antimycobacterial Activity:
- Piperazine and its analogs have exhibited significant potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The versatility of piperazine as a medicinally important scaffold and its incorporation in various drugs underscore its role in developing new and effective antimycobacterial agents (Girase et al., 2020).
Neuropsychiatric Disorder Treatment:
- Dopamine D2 receptors (D2Rs) are targeted for treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Certain piperazine moieties are essential for high D2R affinity, indicating the role of 2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine and its analogs in neuropsychiatric disorder treatment. The pharmacophore with high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, all of which are potentially present in the compound (Jůza et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-6-piperazin-1-ylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-17-11-15(18-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRAYILIBOSPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=N2)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-6-piperazin-1-ylpyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2366412.png)
![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)
![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)

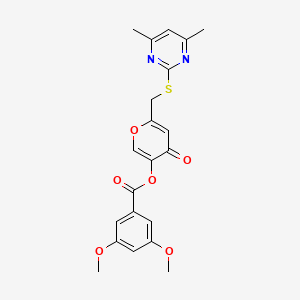

![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
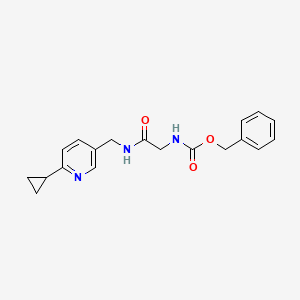
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)
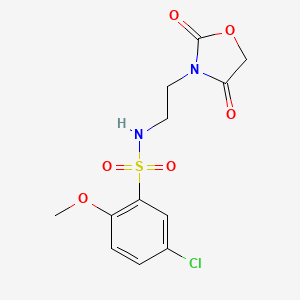
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)
